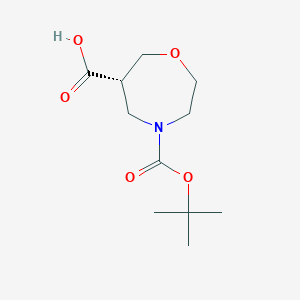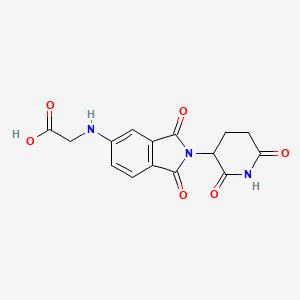
4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide is an organic compound characterized by a cyclopentene ring attached to a butanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide typically involves the reaction of cyclopent-3-en-1-ylamine with N,N-dimethylbutanamide under specific conditions. One common method includes the use of a base such as triethylamine to promote the reaction in an organic solvent like ethanol at room temperature . The reaction proceeds with high diastereoselectivity, yielding the desired compound in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclopentene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with saturated cyclopentane rings.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with cyclooxygenase enzymes, inhibiting their activity and reducing inflammation .
類似化合物との比較
Similar Compounds
Cyclopent-3-en-1-ylmethoxy compounds: These compounds share the cyclopentene ring structure but differ in their functional groups.
Cyclopent-3-en-1-ylmethylamines: Similar in structure but contain an amine group instead of the butanamide group.
Uniqueness
4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide is unique due to its specific combination of a cyclopentene ring and a dimethylbutanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
4-cyclopent-3-en-1-yl-N,N-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-12(2)11(13)9-5-8-10-6-3-4-7-10/h3-4,10H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNAIJITLBTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCC1CC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8221322.png)


![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B8221339.png)
![(4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone](/img/structure/B8221344.png)





![tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221399.png)
![4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B8221409.png)
